molecular formula C16H29N3O3 B1378845 Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate CAS No. 1423027-93-3

Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No. B1378845
M. Wt: 311.42 g/mol
InChI Key: GUSGLHDTRSXMKE-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C12H24N2O2 . It is also known as “tert-Butyl (2-piperidin-3-ylethyl)carbamate” and has a molecular weight of 228.33 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NCCC1CNCCC1)OC(C)(C)C . This indicates that the compound contains a carbamate group (O=C=O), a piperidine ring (NCCC1CNCCC1), and a tert-butyl group (C©©C).


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate in Biologically Active Compounds Synthesis : The compound has been utilized as an important intermediate in the synthesis of many biologically active compounds, such as crizotinib, highlighting its significance in pharmaceutical research for developing new medications (Kong et al., 2016).

  • Key Intermediate of Vandetanib : Serving as a key intermediate for Vandetanib, a treatment for certain cancers, underscores the importance of this compound in synthesizing therapeutic agents (Wang et al., 2015).

  • Structural Characterization and Synthesis : Research on the synthesis, characterization, and X-ray diffraction studies of derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, offers insights into the structural aspects and potential applications in biological and chemical research (Sanjeevarayappa et al., 2015).

  • Molecular Structure Investigations : Studies like those by Moriguchi et al. (2014), which synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, further contribute to understanding the molecular structure and reactivity of related compounds, aiding in the development of new synthetic methodologies (Moriguchi et al., 2014).

Applications in Catalysis and Material Science

  • Catalytic Activities : The compound and its derivatives have been explored for their catalytic activities, for example, in the synthesis of chromium complexes ligated by amino-salicylaldimine ligands. These complexes showed moderate activities for ethylene oligomerization, indicating potential applications in catalysis and material science (Cui & Zhang, 2010).

  • Efficient Synthesis Methodologies : Research efforts have also focused on developing efficient synthesis methodologies for related compounds, such as the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates. These methodologies facilitate the synthesis of novel macrocyclic inhibitors, demonstrating the compound's utility in creating complex molecular architectures for pharmaceutical applications (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 2-(piperidin-3-ylmethylcarbamoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(19)14(20)18-11-12-6-4-8-17-10-12/h12-13,17H,4-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSGLHDTRSXMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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